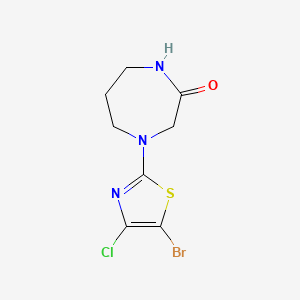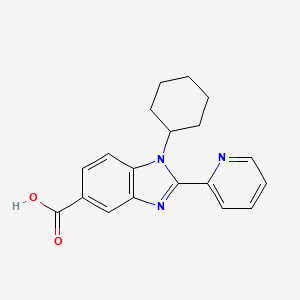![molecular formula C16H7Cl2N5S B8415076 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile](/img/structure/B8415076.png)
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile is a heterocyclic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole and quinazoline rings in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a cyano pyridine derivative using a microwave-assisted thermal-sensitive Dimroth rearrangement. This process involves the nucleophilic attack of intermediate amidines by various aromatic amines to form the tricyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), which are involved in the regulation of various cellular pathways associated with cancer, neurodegenerative diseases, and genetic disorders . The inhibition of these kinases disrupts their signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-f]quinazolines: Other derivatives of thiazoloquinazolines with different substituents.
2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.
Uniqueness
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DYRK1A and DYRK1B kinases makes it a valuable compound for research in cancer and neurodegenerative diseases .
Propriétés
Formule moléculaire |
C16H7Cl2N5S |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carbonitrile |
InChI |
InChI=1S/C16H7Cl2N5S/c17-8-1-2-10(9(18)5-8)23-16-14-11(20-7-21-16)3-4-12-15(14)24-13(6-19)22-12/h1-5,7H,(H,20,21,23) |
Clé InChI |
ZQVUSQHKVLBSEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
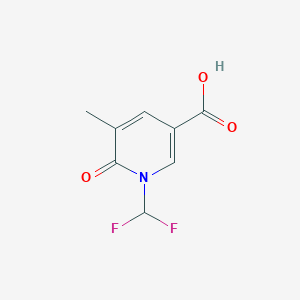


![N-Cyano-N'-[4-(1H-imidazol-2-yl)phenyl]methanimidamide](/img/structure/B8415016.png)
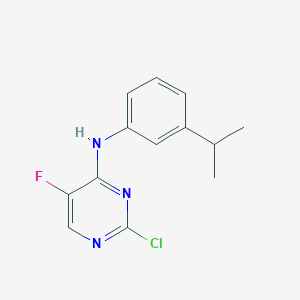


![4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]nitrobenzene](/img/structure/B8415042.png)
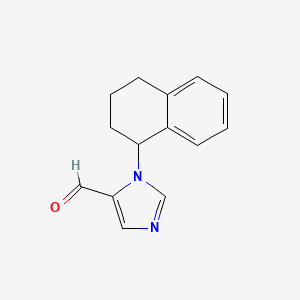
![N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide](/img/structure/B8415045.png)
